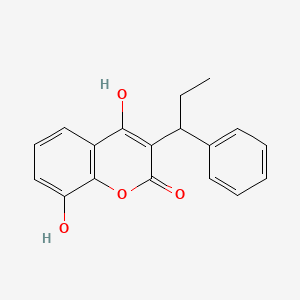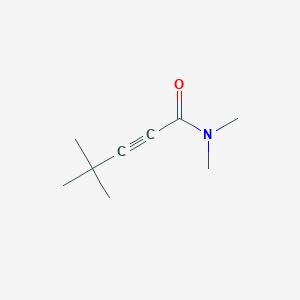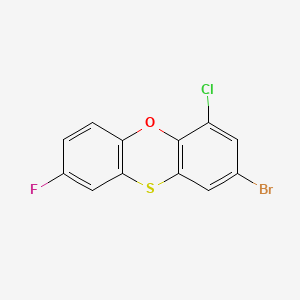
ethyl N-(dimethylaminomethylidene)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(dimethylaminomethylidene)carbamate is an organic compound with the molecular formula C6H12N2O2. It is a derivative of carbamic acid and is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its stability and ability to participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl N-(dimethylaminomethylidene)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with N,N-dimethylformamide in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl N-(dimethylaminomethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .
科学的研究の応用
Ethyl N-(dimethylaminomethylidene)carbamate has several scientific research applications:
作用機序
The mechanism of action of ethyl N-(dimethylaminomethylidene)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate functionality allows the compound to form hydrogen bonds and participate in various intermolecular interactions. This can modulate the activity of target enzymes or receptors, leading to desired biological effects .
類似化合物との比較
Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, offering different chemical properties and reactivity.
N,N-dimethylcarbamate: Lacks the ethyl group, resulting in different biological and chemical behavior.
Uniqueness
Ethyl N-(dimethylaminomethylidene)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in various applications, from organic synthesis to medicinal chemistry .
特性
CAS番号 |
54858-79-6 |
|---|---|
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC名 |
ethyl N-(dimethylaminomethylidene)carbamate |
InChI |
InChI=1S/C6H12N2O2/c1-4-10-6(9)7-5-8(2)3/h5H,4H2,1-3H3 |
InChIキー |
CAWCNIUQKMMWRM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


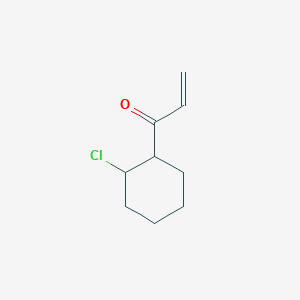
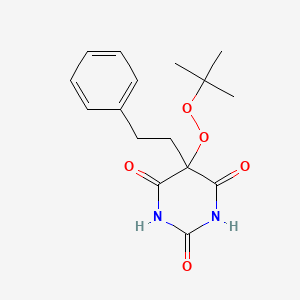


![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
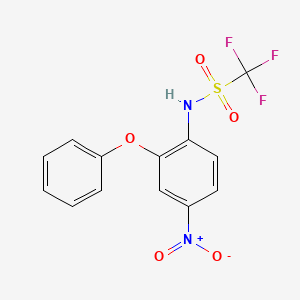
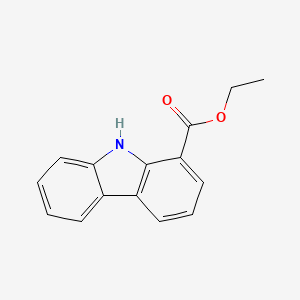
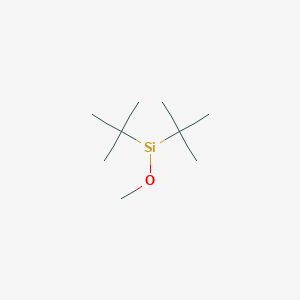
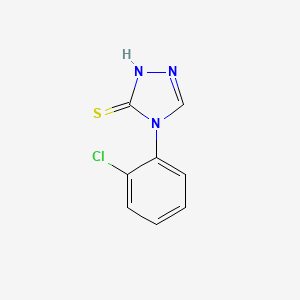
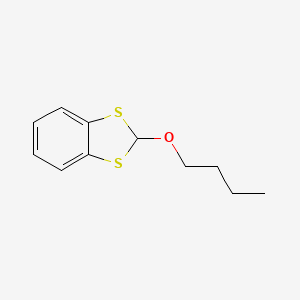
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
